Mebeverine acid
Description
Molecular Formula and Structural Elucidation
Mebeverine acid (IUPAC name: 4-[ethyl-(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid) is a secondary metabolite of the antispasmodic drug mebeverine. Its molecular formula is C₁₆H₂₅NO₃ , with a molecular weight of 279.37 g/mol . The structure comprises:
- A butanoic acid moiety at the terminal position.
- An ethylamino group linked to a 1-(4-methoxyphenyl)propan-2-yl substituent.
The SMILES notation (CCN(CCCC(=O)O)C(C)CC1=CC=C(OC)C=C1) and InChI key (UZUWRVLVHOYTNN-UHFFFAOYSA-N) further clarify the connectivity of functional groups.
Stereochemical Configuration and Isomeric Forms
This compound retains the chiral center of its parent compound, mebeverine, located at the propan-2-yl carbon adjacent to the methoxyphenyl group. The commercial form exists as a racemic mixture , though enantiomeric separation techniques (e.g., chiral HPLC) can isolate individual stereoisomers.
Comparative Analysis with Parent Compound Mebeverine
This compound differs structurally from mebeverine (C₂₅H₃₅NO₅ ) through hydrolysis of the veratric acid ester group to a carboxylic acid.
Table 2: Structural Comparison
| Property | This compound | Mebeverine |
|---|---|---|
| Molecular formula | C₁₆H₂₅NO₃ | C₂₅H₃₅NO₅ |
| Functional groups | Carboxylic acid, methoxy, ethylamino | Veratric acid ester, methoxy, ethylamino |
| Molecular weight | 279.37 g/mol | 429.5 g/mol |
| Metabolic role | Primary metabolite | Prodrug |
This hydrolysis reduces lipophilicity, altering absorption and excretion profiles.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 3: Spectral Data Summary
This structural and spectroscopic profile underscores this compound’s role as a critical biomarker for studying mebeverine metabolism. Future research directions may explore enantiomer-specific biological activities and advanced synthetic analogs.
Properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608658 | |
| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475203-77-1 | |
| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Mebeverine Acid Synthesis
This compound synthesis typically starts from Veratric acid (3,4-dimethoxybenzoic acid) as a key starting material. The synthesis involves:
- Formation of an ester intermediate by reacting Veratric acid with a suitable bromobutane derivative.
- Reductive amination of 4-methoxy phenyl acetone with ethylamine to form an amine intermediate.
- Coupling of the ester intermediate with the amine intermediate.
- Hydrolysis and salt formation to yield Mebeverine hydrochloride.
Traditional vs. Improved Synthetic Routes
Traditional Route (Lower Yield, Expensive Catalysts)
- Step 1: Veratric acid is converted to its sodium salt by reaction with sodium methoxide.
- Step 2: The sodium salt reacts with 1,4-dibromobutane to form an ester intermediate.
- Step 3: Reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine is performed using platinum on carbon (Pt/C) catalyst under hydrogen pressure.
- Step 4: The ester intermediate and amine intermediate are reacted in methyl ethyl ketone (MEK) and isopropanol hydrochloride to form Mebeverine hydrochloride.
- Formation of dimer impurities (8-12%) during ester intermediate synthesis.
- Use of expensive Pt/C catalyst.
- Overall yield approximately 34%.
- Formation of alcohol impurities (6-10%) during reductive amination.
Improved Synthetic Route (Higher Yield, Economical Catalysts)
- Step 1: Veratric acid is esterified with 4-bromobutanol instead of 1,4-dibromobutane to reduce dimer impurity formation.
- Step 2: Reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine is carried out using Raney Nickel catalyst under hydrogen atmosphere, which is more economical and suitable for commercial scale.
- Step 3: The ester intermediate and amine intermediate are reacted in acetone at 55-65°C for 15-20 hours.
- Step 4: Hydrochloride salt formation is performed by adding isopropanol hydrochloride at low temperature, followed by purification.
- Reduced impurity formation.
- Use of Raney Nickel catalyst lowers cost.
- Improved overall yield of 77%.
- High purity product (≥99.7% by HPLC).
- Simplified workup and isolation procedures.
Detailed Reaction Conditions and Steps
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Esterification of Veratric acid with 4-bromobutanol | Veratric acid, 4-bromobutanol, p-TsOH, toluene | 105-110 | Not specified | Avoids dimer impurity formation |
| 2 | Reductive amination of 4-methoxy phenyl acetone | 4-methoxy phenyl acetone, aqueous ethylamine, Raney Ni, H2, methanol | 40-50 | Not specified | Economical catalyst, high selectivity |
| 3 | Coupling of ester intermediate and amine intermediate | Ester intermediate, amine intermediate, acetone | 55-65 | 15-20 hours | Reaction in acetone improves purity |
| 4 | Hydrochloride salt formation and purification | Isopropanol hydrochloride, acetone | 10-35 (addition), 25-35 (maintenance) | 1 hour (salt formation) + 30 min (purification) | Final product purity ≥99.7% by HPLC |
Comparative Data on Impurity and Yield
| Parameter | Traditional Route (Pt/C catalyst) | Improved Route (Raney Ni catalyst) |
|---|---|---|
| Dimer impurity in ester intermediate | 8-12% (by HPLC) | Negligible (due to 4-bromobutanol use) |
| Alcohol impurity during reductive amination | 6-10% (by HPLC) | Reduced significantly |
| Overall yield | ~34-46% | 77% |
| Purity of final product (HPLC) | <99.5% | ≥99.7% |
| Catalyst cost | High (Pt/C expensive) | Lower (Raney Ni economical) |
| Reaction time for coupling step | 30 hours (in MEK) | 15-20 hours (in acetone) |
Additional Notes on Alternative Synthetic Approaches
- Some research explored hydrolysis and extraction techniques for related amine intermediates using formamide and sulfuric acid under reflux conditions, followed by extraction and purification steps. These methods are more relevant for precursor synthesis rather than direct this compound preparation.
- Continuous improvements in synthetic chemistry and catalysis may further enhance the process in terms of green chemistry and scalability.
Scientific Research Applications
Irritable Bowel Syndrome (IBS)
Mebeverine is primarily indicated for treating IBS, where it demonstrates notable efficacy in reducing abdominal pain and discomfort. A systematic review highlighted that mebeverine is well tolerated and shows no significant adverse effects compared to placebo, making it a preferred choice in managing IBS symptoms .
- Efficacy : Meta-analysis results indicate that mebeverine has a pooled relative risk (RR) of 1.13 for clinical improvement in IBS patients, with significant improvements noted in abdominal pain relief .
- Dosage : Common dosages range from 135 mg to 270 mg, with studies showing that higher doses do not significantly enhance efficacy over lower doses .
Dysmenorrhea
Mebeverine has also been studied for its effectiveness in treating primary dysmenorrhea. A double-blind crossover study demonstrated that mebeverine significantly reduced pain severity compared to placebo, indicating its potential as an effective treatment for menstrual pain .
- Study Details : The study involved 64 females who reported pain during menstrual cycles, with mebeverine showing superior results to both placebo and mefenamic acid .
Pharmacokinetics and Metabolism
Mebeverine acid's pharmacokinetic profile is essential for understanding its therapeutic effects. Research indicates that mebeverine undergoes rapid metabolism, becoming unstable in biological fluids but stable in aqueous solutions. This instability can complicate therapeutic monitoring and necessitates timely analysis post-administration .
- Metabolic Pathways : Mebeverine is metabolized into mebeverine-alcohol and veratric acid, which can lead to false-positive results in drug screening tests .
Comparative Efficacy
A comparative analysis of mebeverine against other treatments for IBS has shown it to be more effective than placebo. However, studies suggest that while it is beneficial for abdominal pain relief, its overall efficacy may not surpass that of some newer agents like alosetron in specific patient populations .
Case Study 1: Efficacy in IBS Management
- Population : 555 patients across eight randomized trials.
- Findings : Mebeverine significantly improved symptoms in patients with diarrhea-predominant IBS without increasing the incidence of adverse effects .
Case Study 2: Impact on Abdominal Distension
Mechanism of Action
Mebeverine acid exerts its effects by acting directly on the smooth muscle of the gastrointestinal tract. It is believed to work through multiple mechanisms, including:
Ion Channel Modulation: Decreasing ion channel permeabilities.
Noradrenaline Reuptake Blockade: Inhibiting the reuptake of noradrenaline.
Local Anesthetic Effect: Providing a local anesthetic effect on the smooth muscle.
Muscarinic Receptor Interaction: Weakly interacting with muscarinic receptors.
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacokinetic Profile
| Parameter | This compound | Veratric Acid |
|---|---|---|
| Plasma Cmax | 3 µg/mL (post 405 mg dose) | 13.5 µg/mL (post 270 mg dose) |
| Tmax | 1.25 h | 40–80 min |
| Urinary Excretion | 67% of dose | Not quantified; minor metabolite |
Veratric acid is fluorescent and detectable via HPLC, whereas this compound requires LC-MS/MS for precise quantification .
Comparison with Mebeverine Alcohol
Key Characteristics
- Mebeverine Alcohol : A hydrolysis product (MW: 267.39) with negligible plasma concentrations (3 ng/mL) compared to this compound (3 µg/mL) .
- Pharmacological Role: Neither mebeverine alcohol nor veratric acid exhibits spasmolytic activity, suggesting that mebeverine’s therapeutic effects may arise from unmetabolized drug fractions or uncharacterized metabolites .
Analytical Detection
Mebeverine alcohol is non-fluorescent at pH 4, complicating its detection without derivatization or advanced techniques like GC-MS .
Comparison with O-Desmethyl this compound
O-Desmethyl this compound (CAS 586357-02-0) is a demethylated metabolite formed via cytochrome P450-mediated oxidation.
- Structural Difference : Lacks a methyl group compared to this compound, altering its polarity and pharmacokinetics .
- Analytical Utility : Used as a reference standard in LC-MS/MS studies to map mebeverine’s metabolic pathways .
Pharmacokinetic and Structural Comparison Table
Analytical Methods for Detection
Biological Activity
Mebeverine acid, the active metabolite of the antispasmodic drug mebeverine, is primarily utilized in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and metabolic pathways.
Pharmacological Profile
Mebeverine exhibits spasmolytic properties, which are critical for alleviating gastrointestinal spasms. The compound acts as a selective antagonist to muscarinic receptors in smooth muscle tissues, leading to relaxation and reduced motility in the gastrointestinal tract.
- Muscarinic Receptor Interaction : Mebeverine blocks the action of acetylcholine at muscarinic receptors, thus inhibiting smooth muscle contraction .
- Calcium Channel Modulation : Recent studies indicate that mebeverine may also affect calcium ion channels, modulating calcium influx and further contributing to its antispasmodic effects .
Metabolism and Bioavailability
Mebeverine undergoes rapid hydrolysis in vivo, primarily converting to veratric acid and other metabolites. This first-pass metabolism significantly affects its bioavailability:
- First-Pass Metabolism : Following oral administration, mebeverine is extensively metabolized, resulting in negligible plasma concentrations of the parent compound but significant levels of veratric acid (mean peak concentration of 13.5 µg/mL) within 40-80 minutes post-administration .
- Stability : Mebeverine is unstable in biological fluids containing esterase, complicating its detection and analysis in clinical settings .
Clinical Efficacy
Numerous clinical trials have evaluated the effectiveness of mebeverine in managing symptoms associated with IBS and dysmenorrhea.
Case Studies and Clinical Trials
- Dysmenorrhea Study :
- Irritable Bowel Syndrome :
Research Findings
Recent research highlights the potential for novel derivatives of mebeverine that may enhance its therapeutic profile:
- Novel Derivatives : Studies have synthesized new mebeverine analogs showing improved spasmolytic activity and anti-inflammatory effects through interactions with interleukin-β and albumin .
- In Vitro Studies : Investigations into antimicrobial and cytotoxic activities suggest that certain mebeverine precursors may possess additional therapeutic benefits beyond their antispasmodic properties .
Data Tables
| Study | Population | Intervention | Outcome | |
|---|---|---|---|---|
| Dysmenorrhea Study | 64 women | Mebeverine vs. Placebo | Significant reduction in pain severity (p < 0.01) | Mebeverine effective for dysmenorrhea relief |
| IBS Trial | Children with IBS | Mebeverine over 12 weeks | Expected 65% success rate in pain reduction | Promising results for pediatric IBS management |
Chemical Reactions Analysis
Metabolic Formation via Ester Hydrolysis
Mebeverine acid forms primarily through enzymatic hydrolysis of mebeverine hydrochloride. Esterases in biological systems cleave the ester bond, yielding:
-
Veratric acid (3,4-dimethoxybenzoic acid)
-
Mebeverine alcohol (4-[ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino]butanol)
Subsequent oxidation converts mebeverine alcohol to This compound (4-[ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino]butanoic acid) .
Table 1: Key Metabolic Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Primary enzyme | Esterases | |
| Hydrolysis half-life (plasma) | <1 hour | |
| Major metabolites | DMAC (demethylated carboxylic acid), MAC | |
| Excretion route | Urine (90% as metabolites) |
Synthetic Pathway Relationships
While not directly synthesized in reviewed processes, this compound is chemically linked to precursor reactions in mebeverine hydrochloride production:
Critical precursor steps :
-
Veratric acid activation : Reacted with 4-bromobutanol using p-TsOH catalyst (105–110°C) to form bromobutyl veratrate .
-
Reductive amination : 4-Methoxyphenyl acetone reacts with ethylamine using Raney Ni/H₂ (40–50°C) to create amine intermediates .
-
Coupling reaction : Final quaternization of intermediates in acetone (55–65°C) yields mebeverine hydrochloride .
Stability and Reactivity Profile
Experimental data reveal:
-
Thermal stability : Decomposes >320°C (dust cloud flammability threshold)
-
pH sensitivity : Stable in physiological pH, degrades in strongly acidic/basic conditions
-
Light sensitivity : Requires protection from direct sunlight
Table 2: Decomposition Products
| Condition | Products Identified |
|---|---|
| High-temperature pyrolysis | CO, CO₂, nitrogen oxides |
| Strong acid exposure | Unidentified halogenated byproducts |
Catalytic Interactions
Molecular docking studies suggest this compound derivatives interact with:
-
Muscarinic receptors (binding energy: −8.2 kcal/mol)
-
Interleukin-1β (ΔG = −7.9 kcal/mol)
These interactions occur via hydrogen bonding with methoxy groups and hydrophobic interactions with the butanoic acid chain .
Analytical Characterization
Key spectral data for identification:
This systematic analysis demonstrates this compound's role as a stable metabolic endpoint with defined synthetic relationships to its parent drug. Current research gaps include detailed kinetic studies of its enzymatic oxidation and potential for targeted derivative synthesis.
Q & A
Q. Table 1: Comparative Analytical Techniques for this compound
| Technique | Application | Sensitivity | Limitations |
|---|---|---|---|
| HPLC-UV | Purity analysis | Moderate (~1 µg/mL) | Low resolution for metabolites |
| LC-MS/MS | Pharmacokinetics | High (~0.1 ng/mL) | Requires isotopic standards |
| NMR | Structural ID | N/A | Low sensitivity for trace impurities |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
